Talmapimod hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SCIO 469 hydrochloride involves multiple steps, starting with the preparation of the core indole structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or similar method.
Functional Group Introduction: The introduction of the chloro, fluoro, and piperazinyl groups is achieved through a series of substitution and coupling reactions.
Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability
Industrial Production Methods: Industrial production of SCIO 469 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: SCIO 469 hydrochloride can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like N-bromosuccinimide and nucleophiles such as amines and thiols are employed
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted analogs depending on the nucleophile used
Scientific Research Applications
SCIO 469 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of p38 alpha MAPK and its effects on various biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of p38 alpha MAPK in cellular processes such as inflammation, apoptosis, and cell proliferation.
Medicine: Explored for its potential therapeutic effects in diseases such as multiple myeloma, where it has been shown to reduce tumor burden and enhance the efficacy of other treatments like bortezomib
Industry: Utilized in the development of new drugs targeting p38 alpha MAPK for various inflammatory and autoimmune diseases
Mechanism of Action
SCIO 469 hydrochloride exerts its effects by selectively inhibiting the p38 alpha MAPK. This inhibition prevents the phosphorylation and activation of downstream targets involved in inflammatory and stress responses. The compound’s high selectivity for p38 alpha MAPK over other kinases ensures targeted action with minimal off-target effects .
Molecular Targets and Pathways:
Primary Target: p38 alpha MAPK.
Pathways Involved: Inhibition of p38 alpha MAPK affects pathways related to cytokine production, cell cycle regulation, and apoptosis
Comparison with Similar Compounds
SCIO 469 hydrochloride is unique in its high selectivity for p38 alpha MAPK. Similar compounds include:
SB203580: Another p38 MAPK inhibitor but with lower selectivity.
VX-702: A p38 alpha MAPK inhibitor with similar selectivity but different pharmacokinetic properties.
BIRB 796: A highly potent p38 MAPK inhibitor with broader kinase inhibition profile
Uniqueness: SCIO 469 hydrochloride’s high selectivity and oral bioavailability make it a valuable tool in research and potential therapeutic applications, distinguishing it from other p38 MAPK inhibitors .
Properties
IUPAC Name |
2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClFN4O3.ClH/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28;/h6-11,15-17H,12-14H2,1-5H3;1H/t16-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJUFGQLUOOBQP-MCJVGQIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309915-12-6 | |
Record name | Talmapimod hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309915126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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